molecular formula C14H8F3NO5 B5294164 2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid

2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid

Cat. No.: B5294164
M. Wt: 327.21 g/mol
InChI Key: QYMYSTUGDQHGKX-UHFFFAOYSA-N
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Description

2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid is an organic compound with the molecular formula C15H10F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid typically involves the nitration of 4-trifluoromethylphenol followed by a series of reactions to introduce the phenoxy and benzoic acid groups. One common method includes:

    Nitration: 4-trifluoromethylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-4-trifluoromethylphenol.

    Etherification: The nitro compound is then reacted with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous sodium hydroxide, acidic conditions with hydrochloric acid.

Major Products Formed

    Reduction: 2-(2-Amino-4-trifluoromethyl-phenoxy)-benzoic acid.

    Substitution: Various substituted phenoxy-benzoic acids depending on the nucleophile used.

    Hydrolysis: this compound from its ester or amide derivatives.

Scientific Research Applications

2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenoxy and benzoic acid moieties can participate in hydrogen bonding and electrostatic interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitro-4-methyl-phenoxy)-benzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(2-Nitro-4-chloro-phenoxy)-benzoic acid: Contains a chloro group instead of a trifluoromethyl group.

    2-(2-Nitro-4-fluoro-phenoxy)-benzoic acid: Features a fluoro group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(2-Nitro-4-trifluoromethyl-phenoxy)-benzoic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMYSTUGDQHGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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